Griffonilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H/t5-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUBYBAUIHOHG-DTLFHODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)OC2C(C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC(=O)O[C@@H]2[C@H]([C@@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61371-55-9 | |
| Record name | Griffonilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Griffonilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J65FBY8C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Characterization, and Structural Elucidation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in defining the proton and carbon framework of Griffonilide. The ¹H and ¹³C NMR data, originally reported by Wu et al. (1979), provide a detailed map of the molecule's structure.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm (J in Hz) |
|---|---|---|
| 2 | 113.3 | 5.89 (s) |
| 3 | 176.7 | - |
| 4 | 121.0 | 6.63 (dd, 10.0, 2.5) |
| 5 | 143.0 | 6.16 (d, 10.0) |
| 6 | 70.1 | 4.52 (br s) |
| 7 | 72.8 | 4.49 (br s) |
Data sourced from literature reports referencing Wu et al., 1979 as cited in a 2017 study on 7-epi-griffonilide.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is instrumental in determining the elemental composition of a molecule with high accuracy. For this compound, HR-MS analysis establishes its molecular formula as C₈H₈O₄. mdpi.com This technique provides the exact mass of the molecule, which in the case of the protonated molecule [M+H]⁺ is calculated to be 169.0501. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals key absorptions characteristic of its structure. These include a broad band indicating the presence of hydroxyl (-OH) groups, a sharp peak corresponding to an ester carbonyl (C=O) group, and absorptions indicative of carbon-carbon double bonds (C=C). mdpi.com
Table 2: Key IR Absorption Bands for this compound Analogues
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Hydroxyl (-OH) | ~3419 |
| Ester Carbonyl (C=O) | ~1733 |
Data is based on the reported values for the closely related analogue, 7-epi-griffonilide. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. Butenolides like this compound, which contain a conjugated diene system within the lactone ring, are expected to show characteristic UV absorption maxima. While specific UV-Vis data for this compound is not detailed in the readily available literature, related butenolide structures exhibit absorption peaks that are indicative of their conjugated chromophores.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar molecule like this compound, direct analysis by GC-MS would typically require a derivatization step to increase its volatility. This process, often involving silylation, converts the polar hydroxyl groups into less polar trimethylsilyl (B98337) ethers, making the molecule amenable to gas chromatography. The subsequent mass spectrometry analysis of the derivatized compound would provide a fragmentation pattern that can be used for structural confirmation and identification.
Identification of Related Analogues (e.g., 7-epi-griffonilide)
The study of natural products often leads to the discovery of closely related analogues. A significant analogue of this compound is 7-epi-griffonilide, which was isolated from the leaves of Bauhinia pentandra. researchgate.net The structural elucidation of this epimer was accomplished through detailed 2D NMR techniques and by comparing its spectral data with that reported for this compound. researchgate.net
The key difference between this compound and 7-epi-griffonilide lies in the stereochemistry at the C-7 position. This subtle change in the three-dimensional arrangement of the hydroxyl group leads to noticeable differences in their NMR spectra, particularly in the coupling constants of the protons at and adjacent to the chiral centers. mdpi.com
Table 3: Comparative ¹H and ¹³C NMR Data for this compound and 7-epi-griffonilide
| Position | This compound ¹³C (δc) | 7-epi-griffonilide ¹³C (δc) | This compound ¹H (δH, J in Hz) | 7-epi-griffonilide ¹H (δH, J in Hz) |
|---|---|---|---|---|
| 2 | 113.3 | 113.3 | 5.89 (s) | 5.89 (s) |
| 3 | 176.7 | 176.7 | - | - |
| 4 | 121.0 | 121.0 | 6.63 (dd, 10.0, 2.5) | 6.63 (dd, 10.0, 2.5) |
| 5 | 143.0 | 143.0 | 6.16 (d, 10.0) | 6.16 (d, 10.0) |
| 6 | 70.1 | 70.1 | 4.52 (br s) | 4.52 (br s) |
| 7 | 72.8 | 72.8 | 4.49 (br s) | 4.49 (br s) |
This compound data referenced from Wu et al., 1979 as cited in the study of 7-epi-griffonilide. 7-epi-griffonilide data from de Almeida et al., 2017. researchgate.net
The High-Resolution Mass Spectrometry data for 7-epi-griffonilide showed a protonated molecule [M+H]⁺ at m/z 169.0498 (calculated for C₈H₈O₄, 169.0501), confirming it as an isomer of this compound. mdpi.com Its IR spectrum was also very similar to what is expected for this compound, with characteristic absorptions for hydroxyl, ester carbonyl, and carbon-carbon double bonds. mdpi.com
Biological Activity and Pharmacological Potential
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli. The potential of chemical compounds to modulate this response is a significant area of research.
Antimicrobial Activity
The ability to inhibit the growth of pathogenic microorganisms is a critical attribute for new therapeutic agents.
Inhibition of Bacterial GrowthDetailed studies quantifying the inhibitory effects of Griffonilide against specific bacterial strains are not present in the currently accessible scientific literature. Therefore, no data is available for its activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus spp., or Salmonella spp.
Interactive Data Table: Bacterial Growth Inhibition by this compound
| Target Bacterium | Minimum Inhibitory Concentration (MIC) | Data Source |
|---|---|---|
| Staphylococcus aureus | Data not available | N/A |
| Escherichia coli | Data not available | N/A |
| Bacillus subtilis | Data not available | N/A |
| Pseudomonas aeruginosa | Data not available | N/A |
| Streptococcus spp. | Data not available | N/A |
Inhibition of Fungal GrowthScientific research documenting the antifungal activity of the isolated compound this compound against key fungal pathogens such as Aspergillus niger and Candida albicans is not available at this time.
Interactive Data Table: Fungal Growth Inhibition by this compound
| Target Fungus | Minimum Inhibitory Concentration (MIC) | Data Source |
|---|---|---|
| Aspergillus niger | Data not available | N/A |
Antioxidant Activity
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The evaluation of a compound's antioxidant capacity is a key indicator of its potential protective effects. However, specific studies measuring the antioxidant activity of this compound, for instance through assays like DPPH radical scavenging, have not been identified in the available scientific literature.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
DPPH Radical Scavenging Activity
There are no published studies that measure the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of the isolated compound "this compound." While extracts of Griffonia simplicifolia have demonstrated antioxidant properties in DPPH assays, the specific contribution of any individual, uncharacterized compound remains unknown. nih.govphytojournal.comgsconlinepress.com
Ferric Reducing Antioxidant Power (FRAP) Assays
No data is available in the scientific literature regarding the Ferric Reducing Antioxidant Power (FRAP) of "this compound." Studies on Griffonia simplicifolia seed extracts have shown metal-reducing antioxidant power, but these findings are related to the total effect of all compounds present in the extract. nih.govnih.gov
Oxygen Radical Absorbance Capacity (ORAC) Assays
There are no specific ORAC assay results for the compound "this compound" found in published research. The ORAC method, used to measure the antioxidant capacity of various substances, has not been applied to this specific, un-isolated compound. wikipedia.orgnih.gov
Gastroprotective Effects
There is no research available to substantiate any gastroprotective effects of a compound named "this compound."
Modulation of PAS-reactive substances
No studies have been conducted to determine if "this compound" has any effect on Periodic acid-Schiff (PAS)-reactive substances in the gastric mucosa, which are typically used to assess mucus production.
Impact on Malondialdehyde (MDA) Levels
The impact of "this compound" on Malondialdehyde (MDA) levels, a key indicator of oxidative stress and lipid peroxidation, has not been investigated in any published research. nih.govnih.govnih.gov
Modulation of Proteomics Biomarkers
A comprehensive review of available scientific literature did not yield specific research data on the modulation of proteomics biomarkers such as creatine (B1669601) kinase, malate (B86768) dehydrogenase, ATP synthase, actin, or thioredoxin by this compound. While these biomarkers are crucial in various cellular processes, including energy metabolism and cellular structure, their interaction with this compound has not been documented in the reviewed studies. Therefore, the effect of this compound on these specific proteins remains uncharacterized.
Other Reported Biological Activities
While the plant Semiaquilegia adoxoides, a known source of this compound, has been traditionally used for anti-neoplastic purposes, specific studies detailing the cytotoxic activity of the purified compound this compound are not available in the current scientific literature. researchgate.net Research has focused on the chemical composition of the plant, leading to the isolation of this compound and other compounds, but in vitro or in vivo data demonstrating its specific cytotoxic effects (e.g., IC50 values against cancer cell lines) has not been reported in the reviewed literature. nih.govresearchgate.net One study noted that compounds from Semiaquilegia adoxoides, including this compound, were found to induce diuresis. researchgate.net
Due to the absence of specific research findings, a data table on the cytotoxic effects of this compound cannot be provided. Further investigation is required to determine the pharmacological potential of this compound, particularly its effects on cancer cells and its broader biological activity profile.
Mechanistic Investigations
Cellular and Molecular Targets
Direct and specific cellular and molecular targets of isolated Griffonilide are not extensively detailed in current literature. However, studies on complex mixtures containing this compound provide insights into potential target categories. For instance, in an integrated network pharmacology and metabolomics study of Polygonatum sibiricum-derived exosome-like nanoparticles (PSELNs) against breast cancer, this compound was identified as one of the active metabolites within these nanoparticles. researchgate.netsolvobiotech.com The study indicated that molecular function (MF) class target proteins of the PSELNs were primarily involved in enzyme binding, protein binding, and identical protein binding. researchgate.netsolvobiotech.com While this suggests broad categories of interaction for the PSELNs, direct binding of isolated this compound to specific protein targets like FGF2, ESR1, or PPARG, which were identified as core targets for other active metabolites within the PSELNs, was not explicitly demonstrated for this compound itself. solvobiotech.com
Signal Transduction Pathways Modulated by this compound
Research on plant extracts containing this compound has shed light on the signal transduction pathways potentially modulated by the compound. A study investigating the mechanisms of Jasminum elongatum (JE) in anti-ulcerative colitis, which identified this compound as an active component, demonstrated that JE reverses ulcerative colitis via the IκB/p65/COX-2/arachidonic acid pathway. nih.govnih.gov This suggests that this compound, as a constituent of the extract, may contribute to the modulation of this inflammatory pathway.
Furthermore, the network pharmacology analysis of PSELNs, which contain this compound, enriched several key signal pathways related to their anti-breast cancer effects. These pathways include the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, and the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.netsolvobiotech.com These findings indicate potential involvement of this compound in these crucial cellular signaling cascades, although the direct and isolated contribution of this compound within these complex systems requires further elucidation.
Enzyme Inhibition/Activation Studies
Specific enzyme inhibition or activation by isolated this compound has been investigated, though its potency can vary depending on the enzyme and other compounds present in the source material. A study on Bauhinia winitii isolated this compound and evaluated its alpha-glucosidase inhibitory effect. In this context, this compound exhibited a lower potential for alpha-glucosidase inhibition compared to other isolated flavonoids, such as naringenin, luteolin, and isoquercitrin (B50326), which showed higher inhibitory activities. phcog.comresearchgate.netphcog.com
While this compound has demonstrated anti-inflammatory activity, evidenced by its ability to inhibit xylene-induced ear swelling in mice by up to 64% at a dose of 50 mg/kg, researchgate.net direct enzyme inhibition studies specifically linking this anti-inflammatory effect to a particular enzyme target for isolated this compound are not widely reported in the current literature.
Interaction with Biological Macromolecules (e.g., DNA binding)
Current scientific literature does not provide specific detailed research findings on the direct interaction of isolated this compound with biological macromolecules such as DNA or other proteins (beyond general enzyme or protein binding categories discussed in Section 4.1). While general methods for studying protein-DNA interactions are well-established, researchgate.netmdpi.comnih.govscirp.orgmdpi.com specific studies demonstrating this compound's binding affinity, mode of interaction (e.g., intercalation, groove binding), or effects on DNA structure or function have not been readily identified.
Structure Activity Relationship Sar Studies
Synthetic Analogues and Derivatives
The synthesis of analogues and derivatives is a common approach in SAR studies to systematically modify specific parts of a molecule and observe the resulting changes in biological activity. This process helps delineate the pharmacophore—the essential structural features required for activity—and identify regions tolerant to modification for improved properties. While "7-epi-griffonilide" has been mentioned as a new lactone related to Griffonilide, suggesting the existence of structural variants, detailed studies on the systematic synthesis and biological evaluation of a series of this compound analogues and derivatives to establish a comprehensive SAR are not extensively documented in the search results. science.gov In general, such studies would involve chemical synthesis to introduce variations in substituents, ring systems, or stereochemistry, followed by biological assays to quantify changes in activity.
Computational Approaches to SAR
Molecular docking simulations predict the preferred orientation of a ligand (like this compound) within the binding site of a target protein, aiming to form a stable complex. accscience.comresearchgate.netbhu.ac.ineuropeanreview.org This technique is instrumental in understanding the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that drive ligand-receptor binding. researchgate.neteuropeanreview.org It can help elucidate the potential mechanism of action by identifying the specific amino acid residues involved in binding. While molecular docking is a widely used tool in drug discovery for natural products, specific detailed results of molecular docking simulations performed with this compound against a defined biological target are not found in the searched literature. accscience.comresearchgate.netbhu.ac.ineuropeanreview.org
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between a compound's chemical structure (represented by molecular descriptors) and its biological activity. dspacedirect.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.gov These models allow for the prediction of the activity of new, untested compounds and provide insights into the structural requirements for activity. researchgate.netresearchgate.net QSAR models are built using statistical methods on datasets of compounds with known structures and activities. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Despite the general utility of QSAR in natural product research, specific QSAR models developed for this compound or its derivatives, detailing the relevant molecular descriptors and their correlation with bioactivity, are not present in the provided search results.
Molecular Dynamics (MD) simulations provide a time-dependent view of the interactions between a ligand and its biological target, allowing researchers to study the conformational changes, stability, and flexibility of the protein-ligand complex over time. mdpi.combonvinlab.orgwustl.eduresearchgate.netutep.edu This dynamic perspective offers deeper insights into binding mechanisms and the stability of interactions compared to static docking poses. MD simulations are increasingly used to validate docking results and refine binding predictions. mdpi.com While MD simulations are a powerful tool in computational biology for understanding macromolecular dynamics and ligand binding, specific molecular dynamics simulation studies focusing on this compound and its interactions with biological targets are not detailed in the provided search results. mdpi.combonvinlab.orgwustl.eduresearchgate.netutep.edu
In silico screening, also known as virtual ligand discovery, involves computationally screening large databases of compounds to identify potential hits that are likely to bind to a specific biological target. schrodinger.comnih.govarchivesofmedicalscience.comsci-hub.se This approach significantly reduces the number of compounds that need to be experimentally tested, thereby accelerating the drug discovery process. schrodinger.comarchivesofmedicalscience.com It can be structure-based (using the 3D structure of the target) or ligand-based (using information from known active ligands). schrodinger.comsci-hub.se While virtual screening is a common strategy for identifying novel bioactive compounds from natural product libraries, specific reports of in silico screening campaigns or virtual ligand discovery efforts that have identified or characterized this compound as a hit are not found in the provided search results. schrodinger.comnih.govarchivesofmedicalscience.comsci-hub.se
Biosynthesis and Chemoecology
Proposed Biosynthetic Pathways of Griffonilide
Detailed, experimentally verified biosynthetic pathways for this compound have not yet been fully elucidated in scientific literature. However, based on the general biosynthesis of other butenolides and related lactones in plants, a putative pathway can be proposed. The biosynthesis of such compounds often originates from precursors derived from major metabolic pathways.
One potential route could involve the shikimate pathway, which is responsible for the synthesis of aromatic amino acids and other aromatic compounds. Intermediates from this pathway could undergo a series of enzymatic modifications, including oxidation, reduction, and cyclization, to form the butenolide ring structure characteristic of this compound.
Another possibility is a pathway stemming from fatty acid metabolism. The structural features of this compound could conceivably be derived from the oxidative cyclization of a polyunsaturated fatty acid precursor. This type of pathway is known to produce a variety of signaling and defense compounds in plants.
Further research, including isotopic labeling studies and the identification of pathway intermediates, is necessary to definitively establish the biosynthetic origin of this compound.
Enzymes and Genes Involved in this compound Biosynthesis
As the precise biosynthetic pathway of this compound remains unconfirmed, the specific enzymes and corresponding genes involved in its synthesis are also unknown. It is hypothesized that a suite of enzymes, including oxidoreductases, hydratases, and synthases, are likely required to catalyze the conversion of a primary metabolite into the final this compound structure. The identification and characterization of these enzymes would be a critical step in understanding the molecular basis of this compound production in plants.
Ecological Role and Distribution in Plant Species
This compound has been isolated from the roots of Semiaquilegia adoxoides and has also been reported in Piliostigma thonningii. The compound often co-occurs with lithospermoside (B1672145) in Semiaquilegia adoxoides. The specific ecological function of this compound in these plants has not been extensively studied. However, the roles of other secondary metabolites, particularly butenolides, in plant ecology suggest several potential functions.
Many butenolides exhibit allelopathic properties, where they are released into the environment to inhibit the growth of competing plant species. It is possible that this compound serves a similar purpose for the plants that produce it. Additionally, such compounds can act as defense mechanisms against herbivores and pathogens. The presence of this compound in the roots may suggest a role in protecting the plant from soil-borne pests and diseases.
Further ecological studies are needed to determine the precise role of this compound in the life cycle and interactions of the plants in which it is found.
Chemo-taxonomic Significance
The distribution of this compound appears to be restricted to a few, taxonomically distinct plant species. Its presence in both the Ranunculaceae family (Semiaquilegia adoxoides) and the Fabaceae family (Piliostigma thonningii) is of chemo-taxonomic interest. The occurrence of the same specialized secondary metabolite in distantly related taxa could be the result of convergent evolution, where different plant lineages independently evolved the capacity to synthesize the compound. Alternatively, it could indicate a more ancient and widespread evolutionary origin with subsequent loss in many intervening lineages.
Advanced Research Methodologies
In Vitro Research Methodologies
In vitro studies provide a controlled environment to investigate the direct effects of Griffonilide on biological systems, ranging from cellular responses to molecular interactions.
Cell culture models are fundamental for assessing the direct impact of compounds on living cells, allowing for the study of cellular processes, viability, and specific biological pathways. Both rodent and human cell lines are extensively used in this context. Research involving extracts containing this compound, such as those from Piliostigma thonningii, has utilized rodent cells, specifically lipopolysaccharide/interferon-γ stimulated rodent cells, for in vitro experiments. researchgate.net These studies aim to understand the cellular responses induced by the extracts.
Isolated this compound, identified as a lactone from Bauhinia winitii, has been evaluated for its α-glucosidase inhibitory activity in in vitro enzymatic assays. frontiersin.org In one study, while flavonoids like naringenin, luteolin, and isoquercitrin (B50326) demonstrated potent α-glucosidase inhibitory effects, this compound exhibited a lower potential effect. frontiersin.org This indicates that its activity in this specific enzymatic inhibition might be less pronounced compared to other phytochemicals present in the same plant.
Cytotoxicity studies on human cancer cell lines, such as HT-29 and HCT-15 (human colon cancer cell lines), have been conducted for compounds isolated from Bauhinia foveolata, which includes 7-epi-griffonilide, a related lactone. frontiersin.org While specific IC50 values for 7-epi-griffonilide were not detailed in the provided search results, other compounds tested from the same plant, like quercetin (B1663063) and odoratin-7-glucoside, showed good cytotoxicity against these cell lines. frontiersin.org
High-throughput screening (HTS) assays are a cornerstone of modern drug discovery, enabling the rapid and automated testing of large libraries of chemical and biological compounds against specific biological targets. tdcommons.aibmglabtech.com this compound is available as an active ingredient for high-throughput screening in herbal medicine research. nih.gov HTS assays typically involve miniaturization, automation, and various assay readouts, including fluorescence, luminescence, and colorimetry. bmglabtech.com While this compound is recognized as a compound suitable for HTS, detailed findings from specific HTS campaigns involving isolated this compound are not extensively reported in the current literature. HTS is primarily used to identify "hits" or "leads" that affect a target in a desired way, serving as a rapid initial scan to exclude compounds with poor or no effect. tdcommons.ai
Gene expression analysis techniques, such as Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq), are vital for understanding how compounds influence gene activity within cells. RT-qPCR is a targeted approach used to measure the expression levels of specific genes, often employed to validate results from broader RNA-Seq experiments. lubio.ch RNA-Seq, conversely, provides a comprehensive snapshot of the entire transcriptome, identifying all RNA molecules in a sample and revealing changes in gene expression across various conditions. lubio.chnih.gov While these methodologies are broadly applied in natural product research to investigate molecular mechanisms, specific studies detailing the impact of isolated this compound on gene expression profiles via RT-qPCR or RNA-Seq were not identified in the current search. However, such analyses would typically involve comparing gene expression in cells treated with this compound versus untreated controls to identify upregulated or downregulated genes related to its biological activities.
Proteomics and metabolomics profiling offer insights into the protein and small-molecule metabolite landscapes within biological systems, respectively, providing a dynamic view of cellular responses. nih.govnih.gov Proteomics involves the comprehensive study of proteins, including their identification, quantification, and modifications, often using mass spectrometry. nih.govnih.govmdpi.com Metabolomics focuses on identifying and quantifying small molecules (metabolites) that reflect the physiological state of a cell or organism and are downstream products of genetic, transcriptomic, and proteomic variations. nih.govnih.gov
In the context of plant extracts containing this compound, such as the methanolic extract of Bauhinia thonningii (MEBT), studies have explored its gastroprotective mechanism through the modulation of proteomics biomarkers. researchgate.net These biomarkers included creatine (B1669601) kinase, malate (B86768) dehydrogenase, ATP synthase, actin, and thioredoxin, suggesting an intervention in proteomic pathways. researchgate.net While this indicates the involvement of proteomic changes in the extract's effects, direct profiling studies on isolated this compound's impact on proteomes or metabolomes were not found. However, computational approaches using PubChem CID (100341) can query databases like MATMAN-TCM to identify enriched targets and diseases associated with active metabolites like this compound, which may be informed by underlying proteomic and metabolomic data. frontiersin.org
In Vivo Research Methodologies (Preclinical Models)
In vivo research, particularly using preclinical animal models, is essential for evaluating the systemic effects, efficacy, and safety of compounds in a living organism before human clinical trials.
Pharmacodynamic Studies
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug and its mechanism of action. Research on this compound has demonstrated its notable anti-inflammatory properties. Specifically, this compound has been shown to significantly inhibit xylene-induced ear swelling in mice. At a dosage of 50 mg/kg, this compound achieved an inhibition rate of up to 64% thieme-connect.comuzh.ch.
This compound has also been identified as a lactone within the context of pharmacodynamic substances in studies involving complex herbal formulations. For instance, in an integrated study on Danggui Shaoyao San (DSS) for the treatment of primary dysmenorrhea, this compound was classified among the lactones contributing to the formulation's effects nih.govfrontiersin.org. Network pharmacological predictions in this study indicated that potential targets influenced by these pharmacodynamic substances, including this compound, are primarily involved in various signaling pathways, such as steroid hormone biosynthesis, VEGF signaling pathway, estrogen signaling pathway, IL-17 signaling pathway, and notably, arachidonic acid metabolism nih.govfrontiersin.org.
The anti-inflammatory activity of this compound is summarized in the following table:
| Study Model | Effect Observed | Dosage (mg/kg) | Inhibition Rate (%) | Citation |
| Xylene-induced ear swelling (mice) | Anti-inflammatory activity | 50 | Up to 64% | thieme-connect.comuzh.ch |
Biomarker Analysis
Biomarker analysis plays a crucial role in understanding the physiological and pathological changes induced by chemical compounds and identifying potential indicators of their activity. This compound has been identified as a lactone in metabolomics studies, which aim to comprehensively detect the entire metabolome to identify potential biomarkers nih.govnih.govmdpi.com.
In a study integrating serum pharmacochemistry, metabolomics, and network pharmacology to investigate the mechanisms of Danggui Shaoyao San (DSS) in treating primary dysmenorrhea, this compound was identified as one of the absorbed blood components nih.gov. The research conducted a correlation analysis between these blood components and urine biomarkers to uncover the material basis of DSS's therapeutic effects nih.gov.
Furthermore, this compound was listed as a differential metabolite in an integrated network pharmacology and metabolomics study exploring the mechanisms of Jasminum elongatum in anti-ulcerative colitis nih.gov. Its presence and changes in concentration were noted as part of the metabolic alterations responsive to the treatment nih.gov.
Computational and Theoretical Chemistry Methods
Computational and theoretical chemistry methods are increasingly vital in modern chemical and pharmaceutical research, offering insights into molecular structures, properties, and interactions without extensive experimental work.
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools used to analyze reaction mechanisms, estimate chemical reaction pathways, and predict unknown reactions by determining transition state energies and connected equilibria rsc.org. These calculations are also extensively applied to investigate the chemical and physical properties of surfaces and interfaces of materials, often employing methods like Density Functional Theory (DFT) aspbs.com.
In the context of this compound, quantum chemical calculations have been instrumental in its structural elucidation, particularly in the complete assignment of its 1H and 13C chemical shifts science.govscience.govresearchgate.netphcog.com. This includes studies on this compound itself and its derivatives, such as 7-epi-griffonilide, a new lactone isolated from Bauhinia pentandra science.govscience.govresearchgate.netscience.gov. Such detailed spectroscopic assignments are often affirmed and refined through theoretical predictions derived from quantum chemical models.
Cheminformatics and Data Mining
Cheminformatics and data mining approaches leverage computational techniques to process, analyze, and interpret chemical data, facilitating the discovery of new compounds and their potential applications. This compound has been identified through data mining strategies applied to existing resources, such as the Chinese Pharmacopoeia thieme-connect.comuzh.ch. This data mining aimed to identify medicinal plant species with known wound healing, anti-inflammatory, and antimicrobial effects as potential lead species for new therapeutic protocols thieme-connect.comuzh.ch.
Moreover, cheminformatics approaches, when combined with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry, have significantly accelerated the identification of unknown metabolites in untargeted studies science.gov. This integrated computational and experimental workflow allows for the profiling of a larger number of metabolites, enhancing the efficiency of natural product discovery and characterization science.gov.
Integrated Omics Approaches (e.g., Network Pharmacology)
Integrated omics approaches combine data from multiple "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of complex biological systems mdpi.comnih.govsilicogene.commetabolon.com. This multi-level analysis helps in dissecting mechanisms, identifying potential relationships and interactions among different molecular domains, and discovering new biomarkers and therapeutic targets mdpi.comnih.govmetabolon.com.
Network pharmacology, a key component of integrated omics, is a systems-level approach that constructs complex biological networks of "disease-gene-target-drug" interactions nih.govfrontiersin.orgresearchgate.net. It serves as a virtual screening platform driven by big data, enabling predictions of functional mechanisms during drug therapy nih.govfrontiersin.org.
This compound has been a subject in such integrated network pharmacology studies, particularly in the context of Traditional Chinese Medicine (TCM) formulations. For example, in the aforementioned study on Danggui Shaoyao San (DSS), this compound was identified as a lactone among the active blood components nih.govfrontiersin.org. The network pharmacology analysis then predicted its potential involvement in various signaling pathways relevant to the therapeutic effects of DSS, such as arachidonic acid metabolism, steroid hormone biosynthesis, and VEGF signaling nih.govfrontiersin.org. This demonstrates how integrated omics approaches can reveal the multi-target and multi-pathway nature of natural compounds like this compound within complex biological systems.
The integration of different omics data, as conceptualized in network pharmacology, offers a comprehensive view of how compounds like this compound exert their effects by mapping their interactions across various biological layers, from molecular targets to metabolic pathways frontiersin.orgmdpi.comnih.govmetabolon.com.
Compound Names and PubChem CIDs
Future Directions and Research Gaps
Elucidating Undiscovered Biological Mechanisms
Currently, detailed investigations into the full range of biological mechanisms for Griffonilide are not available in the public research domain. Future research would need to focus on identifying its precise molecular targets and signaling pathways. Standard pharmacological approaches, such as affinity chromatography, proteomics, and genetic screening, would be necessary to deconstruct its mechanism of action. Understanding how this compound interacts with cellular components is a fundamental gap in the current knowledge base.
Exploring Broader Therapeutic Applications
While initial interest may lie in a specific area, such as neuroprotection, the full therapeutic potential of this compound is unknown. There is a clear need to screen the compound against a wide array of disease models. Exploring its potential in other areas, for instance, as an anti-inflammatory or anti-proliferative agent, could open new avenues for its application. The development and investigation of this compound analogues may also reveal compounds with enhanced potency or novel activities, broadening its therapeutic possibilities. nih.govnih.gov
Advancements in Synthetic and Biosynthetic Strategies
For any natural product to become a viable therapeutic, efficient and scalable synthesis is crucial. Future work on this compound must address the development of more advanced synthetic and biosynthetic strategies. This includes optimizing total synthesis routes to improve yields and reduce costs. mdpi.com Stereoselective synthesis methods will be particularly important to produce specific isomers with desired biological activity. nih.govrsc.orgnih.gov Furthermore, elucidating the natural biosynthetic pathway of this compound in its source organism could enable biotechnological production methods, such as heterologous expression in microbial hosts, which often face challenges like low yields and complex metabolic pathways. nih.govnih.gov
Development of Robust In Vitro and In Vivo Models
To thoroughly investigate the biological effects of this compound, the development of specific and reliable experimental models is essential. Robust in vitro models, such as primary cell cultures or advanced three-dimensional organoid systems, are needed to accurately simulate the physiological environment and study cellular responses to the compound. nih.govnih.gov Subsequently, validated in vivo animal models that effectively replicate human disease pathology are required to assess the efficacy and pharmacokinetic profile of this compound. nih.govnih.govresearchgate.net Establishing these models is a critical step before any potential clinical evaluation can be considered.
Deepening Computational Insights into this compound Interactions
Computational methods are powerful tools for accelerating drug discovery. nih.gov Future research should leverage these techniques to deepen the understanding of how this compound interacts with its biological targets. Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of this compound with target proteins, helping to identify key residues for interaction. mdpi.comresearchgate.netresearchgate.netrsc.orgnih.govnih.gov This computational analysis can guide the rational design of more potent and selective derivatives and help interpret experimental findings at a molecular level. researchgate.netnih.govfrontiersin.org
Conclusion and Outlook
Summary of Current Academic Understanding of Griffonilide
This compound (PubChem CID: 100341) is a chemical compound with the molecular formula C8H8O4 nih.gov. It is characterized structurally as a (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one nih.gov. This compound is a natural product, having been identified and isolated from several plant species. Notable sources include Griffonia simplicifolia and the stem bark of Bauhinia thonningii, which is also referred to as Piliostigma thonningii nih.govacs.orgresearchgate.net. This compound has also been reported in Semiaquilegia adoxoides and Cistanche deserticola nih.govnih.gov. The current academic understanding of this compound largely revolves around its isolation, structural elucidation, and identification of its natural origins.
Perspectives on this compound as a Lead Compound in Natural Product Research
Natural products are widely recognized as an invaluable reservoir for the discovery of novel therapeutic agents, largely owing to their inherent structural diversity and demonstrated ability to interact with biological systems researchgate.netmdpi.comjetir.org. This compound, originating from plants with established traditional medicinal applications, positions itself as a promising candidate for further exploration as a lead compound in drug discovery researchgate.netjetir.org. The concept of "drug-likeness" and "biological friendliness" is frequently associated with natural products, rendering them particularly suitable as lead candidates when compared to purely synthetic molecules jetir.org. Research endeavors focused on natural products, including this compound, can serve as foundational templates for the design and development of new pharmaceutical agents jetir.org. Consequently, comprehensive and detailed investigations into its specific biological activities and underlying mechanisms of action are imperative to fully ascertain its potential as a lead compound in the pursuit of new drug entities researchgate.netmdpi.com.
Call for Collaborative and Interdisciplinary Research Initiatives
The thorough and impactful exploration of natural compounds such as this compound necessitates robust collaborative and interdisciplinary research initiatives youtube.comjournal.fiukri.orgeurecapro.eunih.gov. Such endeavors should strategically integrate diverse scientific expertise, encompassing organic chemistry for synthesis and structural modification, biochemistry for the identification of molecular targets, pharmacology for assessing efficacy and elucidating mechanisms, and botany for ensuring sustainable sourcing and cultivation researchgate.netyoutube.comjournal.fiukri.orgeurecapro.eunih.gov. Interdisciplinary collaboration is crucial for navigating the inherent complexities of natural product drug discovery, spanning from the initial stages of isolation and precise characterization to a comprehensive understanding of biological activities and potential therapeutic applications researchgate.netyoutube.comjournal.fiukri.orgeurecapro.eunih.govfrontiersin.org. Fostering these synergistic collaborations can significantly accelerate the advancement of knowledge regarding this compound's potential and facilitate its translation into valuable insights for the development of natural product-based pharmaceuticals ukri.orgnih.gov.
Q & A
Basic Research Questions
Q. What are the standard protocols for identifying Griffonilide (C₈H₈O₄) in natural product extracts, and how can researchers ensure reproducibility?
- Methodological Answer : this compound is typically identified via chromatographic techniques (e.g., HPLC or TLC) coupled with spectroscopic methods like NMR and MS. For reproducibility, researchers should:
- Cross-validate findings with reference standards (if available) and compare spectral data to published libraries.
- Document solvent systems, column types, and instrument parameters (e.g., NMR frequency, MS ionization mode) to enable replication .
- Include purity assessments (e.g., ≥95% by HPLC) and report retention times/ values alongside calibration curves.
Q. How can researchers design a robust synthesis pathway for this compound, and what are common pitfalls in its isolation from natural sources?
- Methodological Answer :
- Synthetic routes : Start with precursor molecules like phloroglucinol derivatives, using esterification or cyclization reactions. Monitor reaction progress via in-situ FTIR or LC-MS.
- Natural isolation : Optimize extraction solvents (e.g., ethanol-water mixtures) and column chromatography conditions (silica gel, gradient elution). Common pitfalls include:
- Co-elution with structurally similar compounds (e.g., phloridzin), requiring advanced separation techniques like preparative HPLC .
- Degradation during lyophilization; stabilize using cryoprotectants or inert atmospheres .
Q. What analytical methods are recommended for assessing this compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC-DAD/UV with a C18 column and mobile phase (e.g., acetonitrile:0.1% formic acid). Validate via spike-recovery experiments (target recovery: 90–110%) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products using LC-MS/MS. Report degradation kinetics (e.g., Arrhenius plots) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved in preclinical studies?
- Methodological Answer :
- Experimental design : Use standardized assay conditions (e.g., cell lines, ROS detection methods like DCFH-DA) and control for confounding factors (e.g., pH, solvent cytotoxicity).
- Data analysis : Perform dose-response studies (0.1–100 µM) and compare results across multiple models (in vitro, ex vivo). Apply statistical tools like ANOVA with post-hoc tests to identify outliers .
- Meta-analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines to assess bias and heterogeneity .
Q. What advanced techniques can elucidate this compound’s mechanism of action in complex biological systems (e.g., enzyme inhibition, receptor binding)?
- Methodological Answer :
- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to study binding affinities () with suspected targets (e.g., COX-2, NADPH oxidase).
- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-QTOF-MS) to map pathway-level effects in treated vs. control samples .
- Structural insights : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding conformations .
Q. How can researchers address methodological limitations in studying this compound’s pharmacokinetics (e.g., low bioavailability, rapid metabolism)?
- Methodological Answer :
- Bioavailability enhancement : Formulate with nano-carriers (liposomes, PLGA nanoparticles) and assess absorption via Caco-2 cell monolayers or in situ intestinal perfusion models.
- Metabolite profiling : Use high-resolution MS (Orbitrap) to identify phase I/II metabolites in plasma and urine. Correlate with CYP450 inhibition assays .
- PK/PD modeling : Apply non-compartmental analysis (WinNonlin) to calculate , , and AUC. Validate with compartmental models .
Data Contradiction & Validation
Q. What strategies can reconcile discrepancies in this compound’s reported bioactivity across different experimental models?
- Methodological Answer :
- Cross-model validation : Test activity in parallel assays (e.g., cell-free enzymatic vs. cell-based assays) to isolate context-dependent effects.
- Quality control : Ensure compound integrity via periodic NMR/HPLC checks and batch-to-batch comparisons.
- Positive/Negative controls : Include reference compounds (e.g., ascorbic acid for antioxidant assays) to calibrate assay sensitivity .
Key Recommendations
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra/chromatograms in public repositories (e.g., Zenodo) .
- Ethical compliance : Obtain necessary approvals for biological studies (e.g., IACUC for animal models) and cite primary literature to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
